molecular formula C12H13N3O3S B5397404 N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine

Cat. No. B5397404
M. Wt: 279.32 g/mol
InChI Key: BRHSKVYRHWDKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine, also known as MTCA, is a small molecule that has been gaining attention in the scientific community for its potential use in biochemical and physiological research. MTCA is a thiazole-containing amino acid derivative that has been synthesized through various methods and has shown promising results in scientific studies. In

Mechanism of Action

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine's mechanism of action is not fully understood, but it is believed to act as a nucleophile that reacts with electrophilic residues in proteins. This reaction can result in the formation of covalent bonds between N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine and the protein, which can alter the protein's structure and function. N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine has been shown to bind to cysteine residues in proteins, which are known to be important in protein-protein interactions.
Biochemical and Physiological Effects:
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine has been shown to have various biochemical and physiological effects in scientific studies. N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in cells. This inhibition can lead to the accumulation of proteins in cells, which can have various effects on cellular processes. N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns in cells.

Advantages and Limitations for Lab Experiments

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine can be incorporated into peptides and proteins without significantly altering their structure or function. However, N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine also has some limitations, including its potential reactivity with other nucleophiles in cells, which can lead to non-specific labeling of proteins. N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine can also be difficult to incorporate into peptides and proteins in specific locations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine. One direction is to further explore its mechanism of action and how it interacts with proteins in cells. Another direction is to develop new methods for incorporating N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine into peptides and proteins in specific locations, which can allow for more precise labeling and detection of protein-protein interactions. Additionally, N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine can be used as a tool for studying the effects of protein-protein interactions on cellular processes, and for developing new therapies for diseases that involve aberrant protein-protein interactions.

Synthesis Methods

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. In the solid-phase peptide synthesis, N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine is synthesized by coupling the thiazole-containing amino acid derivative with alanine on a resin support. In the solution-phase synthesis, N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine is synthesized by coupling the thiazole-containing amino acid derivative with alanine in solution. Both methods have been used to synthesize N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine with high purity and yield.

Scientific Research Applications

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine has been used in various scientific studies due to its potential as a tool for studying protein-protein interactions. N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine can be incorporated into peptides and proteins, and its presence can be detected through mass spectrometry. This allows researchers to study the interactions between proteins and peptides in a more detailed manner. N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine has also been used to study the binding affinity of proteins and peptides, as well as the stability of protein complexes.

properties

IUPAC Name

2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-9(10(16)13-8(2)11(17)18)19-12(14-7)15-5-3-4-6-15/h3-6,8H,1-2H3,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHSKVYRHWDKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.